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Butyltriphenylphosphonium
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bromide

Cat. No.: B041733

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for
Butyltriphenylphosphonium bromide (CAS No: 1779-51-7), a quaternary phosphonium salt.
The document compiles information on Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, including typical experimental protocols.

Introduction

Butyltriphenylphosphonium bromide is a versatile organic salt frequently utilized as a
phase-transfer catalyst and in the synthesis of various organic compounds through reactions
like the Wittig reaction.[1] Its molecular formula is C22H24BrP, and its structure consists of a
central phosphorus atom bonded to three phenyl groups and one butyl group, with a bromide
counter-ion.[1] A thorough understanding of its spectroscopic characteristics is essential for
reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following sections present a summary of the expected NMR and IR spectroscopic data for
Butyltriphenylphosphonium bromide. While the existence of this data is confirmed in various
databases, specific, publicly available datasets with precise peak listings are not consistently
reported. The tables below are structured to include the key expected signals.
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2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of
Butyltriphenylphosphonium bromide by providing information about the hydrogen (*H) and
carbon (3C) environments.

Table 1: *H NMR Spectroscopic Data for Butyltriphenylphosphonium Bromide

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Aromatic protons
] (ortho, meta, para) of
~77-79 Multiplet 15H
the three phenyl

groups

Methylene protons
] alpha to the
~3.3-36 Multiplet 2H
phosphorus atom (-P-

CH2-CH2z-CH2-CHs)

Methylene protons
) beta to the
~16-1.8 Multiplet 2H
phosphorus atom (-P-

CH2-CH2-CH2-CHs)

Methylene protons
. gamma to the
~14-16 Multiplet 2H
phosphorus atom (-P-

CH2-CH2-CH2-CH3)

Methyl protons of the
~0.9 Triplet 3H butyl group (-P-CH2-
CH2-CH2-CH5)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency
used.

Table 2: 13C NMR Spectroscopic Data for Butyltriphenylphosphonium Bromide
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Chemical Shift (8) ppm Assignment

~ 135 Aromatic carbons (para)

~ 133 Aromatic carbons (ortho)

~130 Aromatic carbons (meta)

~118 Aromatic carbons (ipso, attached to P)

Methylene carbon alpha to the phosphorus atom

~23
(CH2-CH2-CH2-CH3)
” Methylene carbon beta to the phosphorus atom
(CH2-CH2-CH2-CH?3)
935 Methylene carbon gamma to the phosphorus
' atom (CH2-CH2-CH2-CHs)
13 Methyl carbon of the butyl group (CH2-CH2-CHa-

CHs)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency
used.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in
Butyltriphenylphosphonium bromide based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for Butyltriphenylphosphonium Bromide
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Frequency (cm™?) Intensity Assignment
~ 3050 - 3000 Medium Aromatic C-H stretching
) Aliphatic C-H stretching (from
~ 2960 - 2850 Medium
the butyl group)
] C=C stretching in the aromatic
~ 1585 Medium ]
rings
) C=C stretching in the aromatic
~ 1480 Medium )
rings
~ 1435 Strong P-C (phenyl) stretching
~1110 Strong P-C (phenyl) stretching
C-H out-of-plane bending for
~ 720 Strong )
monosubstituted benzene
C-H out-of-plane bending for
~ 690 Strong

monosubstituted benzene

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,
KBr pellet, ATR).

Experimental Protocols

The spectroscopic data for phosphonium salts like Butyltriphenylphosphonium bromide are
typically acquired using standard analytical techniques.

3.1. NMR Spectroscopy Protocol
A general procedure for obtaining NMR spectra is as follows:

o Sample Preparation: A small amount of the Butyltriphenylphosphonium bromide sample
is dissolved in a deuterated solvent (e.g., Chloroform-d, CDClIs, or Deuterium Oxide, D20).
Tetramethylsilane (TMS) is often used as an internal standard.
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Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, typically
operating at a frequency of 300 MHz, 400 MHz, or higher for *H NMR.[2]

Data Acquisition: Standard pulse sequences are used to acquire the *H and 3C NMR
spectra.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain
the frequency domain spectrum. Phase and baseline corrections are then applied.

3.2. IR Spectroscopy Protocol

A common method for acquiring the IR spectrum is the KBr pellet technique:

Sample Preparation: A small quantity of the solid Butyltriphenylphosphonium bromide is
finely ground with dry potassium bromide (KBr).

Pellet Formation: The mixture is then pressed under high pressure to form a thin, transparent
pellet.

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

Data Acquisition: The spectrum is recorded over a typical range of 4000 to 400 cm~1. A
background spectrum of air is usually subtracted.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is

pressed against a crystal (such as diamond or germanium) for analysis.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

Butyltriphenylphosphonium bromide.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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